2-Chloro-6-(1,1-difluoroethyl)pyridine
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Overview
Description
“2-Chloro-6-(1,1-difluoroethyl)pyridine” is a chemical compound with the molecular formula C7H6ClF2N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(1,1-difluoroethyl)pyridine” consists of a pyridine ring with a chlorine atom at the 2nd position and a 1,1-difluoroethyl group at the 6th position .Physical And Chemical Properties Analysis
“2-Chloro-6-(1,1-difluoroethyl)pyridine” is a liquid at room temperature with a density of 1.305 g/mL at 25 °C . The refractive index is 1.481 .Scientific Research Applications
Structural and Spectroscopic Properties
2-Chloro-6-(trifluoromethyl)pyridine has been the subject of various studies focusing on its structural and spectroscopic properties. One such study utilized FT-IR, 1H, and 13C NMR experiments to characterize the molecule. The molecular structural parameters and vibrational frequencies were computed using different methods, and comparisons were made with experimental data. Additionally, DFT calculations revealed insights into the compound's molecular electrostatic potential (MEP), natural bond orbital (NBO), and thermodynamic properties (Evecen, Kara, İdil, & Tanak, 2017).
Antimicrobial Activities and DNA Interaction
The same study also explored the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine using the minimal inhibitory concentration method. Furthermore, its effect on plasmid DNA was examined through agarose gel electrophoresis experiments, indicating potential applications in microbiology and genetic studies (Evecen et al., 2017).
Applications in Synthesis and Coordination Chemistry
Other research has focused on the synthesis of derivatives from similar compounds. For instance, one study discusses the synthesis of 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the synthesis of certain herbicides. This highlights the role of such compounds in the development of agricultural chemicals (Zuo Hang-dong, 2010). Additionally, developments in the chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are related to 2-chloro-6-(1,1-difluoroethyl)pyridine, have been utilized in various applications including luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Photolytic and Photocatalytic Degradation Studies
Moreover, there have been studies on the photolytic and photocatalytic degradation of substituted pyridines like 2-chloropyridine, which is structurally similar to 2-chloro-6-(1,1-difluoroethyl)pyridine. These studies are significant for understanding the environmental impact and degradation pathways of these compounds (Stapleton et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-(1,1-difluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-7(9,10)5-3-2-4-6(8)11-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTZINSHVFNMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(1,1-difluoroethyl)pyridine |
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